
BX517
Übersicht
Beschreibung
- Es wirkt als potenter Inhibitor von PDK1 mit einem beeindruckenden IC50-Wert von 6 nM .
- PDK1 spielt eine entscheidende Rolle in zellulären Signalwegen, insbesondere bei der Aktivierung von Akt (Proteinkinase B), die an Zellüberleben, Wachstum und Stoffwechsel beteiligt ist.
BX-517:
Vorbereitungsmethoden
- BX-517 kann mit verschiedenen Syntheserouten hergestellt werden.
- Die genauen Syntheseverfahren und Reaktionsbedingungen werden in der verfügbaren Literatur nicht explizit erwähnt.
- Industrielle Produktionsmethoden können großtechnische Synthese- und Reinigungsprozesse umfassen, aber spezifische Details sind proprietär.
Analyse Chemischer Reaktionen
- BX-517 unterliegt aufgrund seiner funktionellen Gruppen wahrscheinlich verschiedenen chemischen Reaktionen.
- Häufige Reaktionen umfassen Oxidation, Reduktion und Substitution.
- Reagenzien und Bedingungen hängen von der jeweiligen Reaktionsart ab.
- Wichtige Produkte, die aus diesen Reaktionen entstehen, sind nicht explizit dokumentiert.
Wissenschaftliche Forschungsanwendungen
Cancer Research
Mechanism of Action:
BX517 acts as an ATP-competitive inhibitor of PDK1, exhibiting a potent inhibition profile with an IC50 value of 6 nM. PDK1 is integral to the activation of several downstream kinases, including Akt, which is pivotal in cell survival and proliferation pathways associated with cancer .
In Vitro Studies:
- This compound has demonstrated efficacy in inhibiting tumor cell activation of Akt, leading to reduced cell proliferation and invasion in various cancer cell lines. For instance, it has been shown to impair anchorage-independent growth and migration in specific cancer models, highlighting its potential as a therapeutic agent .
- In a study involving 57 patient-derived tumor xenograft lines, this compound was found to inhibit tumor growth effectively, particularly in cell lines harboring oncogenic receptor tyrosine kinase mutations .
Case Study:
In a preclinical model using non-small cell lung cancer (NSCLC) cells, this compound administration resulted in significant tumor volume reduction compared to control groups. This effect was attributed to its ability to inhibit key signaling pathways involved in tumorigenesis .
Plant Growth Regulation
Impact on Plant Physiology:
this compound's role extends beyond oncology; it has been identified as a modulator of plant growth through its interaction with the target of rapamycin (TOR) signaling pathway. This pathway is critical for regulating cell growth and stress responses in plants .
Experimental Findings:
- In Arabidopsis seedlings, this compound treatment antagonized sucrose-induced growth, demonstrating its potential as a tool for studying plant development under varying nutrient conditions. The compound inhibited the expression of mitotic cyclins, which are essential for cell cycle progression in root meristems .
- The research indicated that this compound activates WEE1 kinase expression, suggesting its involvement in the regulatory mechanisms governing plant responses to environmental stresses .
Pharmacological Insights
Pharmaceutical Properties:
Despite its potency, this compound exhibits poor pharmaceutical properties such as low metabolic stability and short half-life (approximately 0.4 hours in rats). These limitations necessitate further optimization for clinical applications .
Future Directions:
Ongoing research aims to enhance the pharmacokinetic profile of this compound through structural modifications or combination therapies that could improve its efficacy and stability. Additionally, exploring its use alongside other therapeutic agents may yield synergistic effects against resistant cancer phenotypes .
Comparative Analysis of this compound with Other PDK1 Inhibitors
Feature | This compound | Other PDK1 Inhibitors |
---|---|---|
Selectivity | Highly selective (IC50 = 6 nM) | Varies; some less selective |
Mechanism | ATP-competitive | ATP-competitive or allosteric |
Pharmaceutical Stability | Poor (short half-life) | Varies; some have improved stability |
Application Areas | Cancer therapy, plant biology | Cancer therapy primarily |
Wirkmechanismus
- BX-517 inhibits PDK1 by binding to its ATP-binding pocket.
- PDK1 is a critical regulator of Akt activation.
- The compound disrupts Akt activation in tumor cells (IC50 = 0.1-1.0 μM) and selectively inhibits AKT2 activation .
Vergleich Mit ähnlichen Verbindungen
- Die Einzigartigkeit von BX-517 liegt in seiner hohen Selektivität für PDK1 (100-fach oder besser gegenüber anderen Kinasen).
- Ähnliche Verbindungen umfassen andere PDK1-Inhibitoren und Kinase-Targeting-Moleküle.
Biologische Aktivität
BX517 is a potent and selective inhibitor of phosphoinositide-dependent kinase 1 (PDK1), which plays a crucial role in various cellular signaling pathways, particularly those involved in cancer progression and plant growth regulation. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cell proliferation, and implications in both oncology and plant biology.
1. Overview of this compound
This compound was developed by Berlex Biosciences and is characterized by its ability to inhibit PDK1 with an IC50 of approximately 6 nM. This compound has been extensively studied for its effects on the Akt signaling pathway, which is pivotal in cancer cell survival and proliferation. Despite its promising activity, this compound faced challenges related to solubility and bioavailability, limiting its further development as a therapeutic agent .
This compound primarily exerts its effects through the inhibition of PDK1, which is a serine/threonine kinase that activates several downstream targets, including Akt, S6 kinase, and protein kinase C. By inhibiting PDK1, this compound disrupts the signaling cascades that promote cell survival and growth in cancer cells.
Table 1: Key Characteristics of this compound
Property | Value |
---|---|
Molecular Formula | C15H14N4O2 |
Molecular Weight | 282.3 g/mol |
IC50 (PDK1) | 6 nM |
Solubility | Insoluble in water; >8.55 mg/mL in DMSO |
Origin | Developed by Berlex Biosciences |
3. Biological Activity in Cancer Research
Research has demonstrated that this compound can significantly inhibit the growth of various cancer cell lines through its action on PDK1. In vitro studies have shown that this compound reduces non-adherent cell growth and induces apoptosis in tumor cells.
Case Study: Inhibition of Tumor Growth
A study involving multiple cancer cell lines (e.g., HCT-116 colon cancer cells) revealed that this compound effectively inhibited cell proliferation when tested in soft agar colony formation assays. The results indicated that approximately half of the responsive primary human tumor lines harbor oncogenic receptor tyrosine kinase (RTK) mutations, suggesting a potential biomarker for patient response to PDK1-targeted therapies .
Table 2: Effects of this compound on Cancer Cell Lines
Cell Line | Type | IC50 (μM) | Response |
---|---|---|---|
HCT-116 | Colon | >30 | Sensitive |
MCF7 | Breast | >30 | Sensitive |
NCI-H1915 | Lung | >30 | Sensitive |
4. Impact on Plant Biology
In addition to its applications in oncology, this compound has been investigated for its effects on plant growth regulation. Specifically, it has been shown to influence the target of rapamycin (TOR) signaling pathway in Arabidopsis seedlings.
Mechanism in Plants
This compound reduces TOR kinase activity and activates WEE1 expression, which plays a critical role in the meristematic cell cycle progression. The compound inhibits the expression of mitotic cyclins CYCB1 and CYCA3, leading to reduced root development and overall plant biomass production when sucrose is applied .
Table 3: Effects of this compound on Plant Growth Parameters
Parameter | Control Group | This compound Treatment |
---|---|---|
TOR Activity | Normal | Reduced |
WEE1 Expression | Baseline | Increased |
Root Development | Enhanced | Inhibited |
5. Conclusion
This compound represents a significant advancement in the field of pharmacology due to its dual role as a PDK1 inhibitor in both cancer research and plant biology. Its ability to modulate critical signaling pathways highlights its potential as a therapeutic agent, despite challenges related to solubility and bioavailability.
Future research should focus on improving the pharmacokinetic properties of this compound while exploring its full therapeutic potential across various biological systems. The understanding gained from studies involving this compound can pave the way for novel treatments targeting PDK1-related pathways in cancer therapy and agricultural applications.
Eigenschaften
IUPAC Name |
[(3Z)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-8(11-3-2-6-17-11)13-10-7-9(18-15(16)21)4-5-12(10)19-14(13)20/h2-7,17H,1H3,(H,19,20)(H3,16,18,21)/b13-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFURSNCTQGJRRX-JYRVWZFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2=C(C=CC(=C2)NC(=O)N)NC1=O)C3=CC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C2=C(C=CC(=C2)NC(=O)N)NC1=O)/C3=CC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946843-63-6 | |
Record name | BX-517 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946843636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BX-517 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYV8VN8W5K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of BX-517 and its downstream effects?
A1: BX-517 acts as a potent inhibitor of Phosphoinositide-dependent kinase 1 (PDK1) [, , ]. PDK1 is a crucial enzyme in the PI3K/Akt signaling pathway, which plays a significant role in cell growth, proliferation, and survival. By inhibiting PDK1, BX-517 disrupts this pathway, leading to downstream effects such as cell cycle arrest and apoptosis [, ].
Q2: How does the structure of BX-517 contribute to its binding to PDK1?
A2: The crystal structure of the BX-517-PDK1 complex reveals key interactions responsible for its binding affinity []. The indolinone core of BX-517 forms crucial hydrogen bonds with residues in the PDK1 active site, while the pyrrole ring participates in hydrophobic interactions [, ]. This specific binding mode contributes to the compound's inhibitory activity.
Q3: Has any research been conducted on the Structure-Activity Relationship (SAR) of BX-517 and its analogs?
A3: Yes, research has explored optimizing the BX-517 structure for improved pharmacological properties []. While the specific modifications aren't detailed in the provided abstracts, this research direction highlights the importance of understanding how structural changes impact the compound's activity, potency, and selectivity.
Q4: What limitations were encountered with BX-517 during its development?
A4: BX-517 demonstrated poor solubility and bioavailability, hindering its further development as a therapeutic agent []. This highlights a common challenge in drug discovery where promising in vitro activity might not translate well into in vivo efficacy due to unfavorable pharmacokinetic properties.
Q5: How does BX-517 compare to other PDK1 inhibitors, particularly in the context of Mantle Cell Lymphoma (MCL)?
A5: Research suggests that BX-517, while potent, might be outperformed by newer PDK1 inhibitors like BX912 []. BX912 exhibited higher efficiency in MCL cell lines and showed promising results in combination therapies, suggesting it could be a more suitable candidate for further development in this context [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.